![molecular formula C19H21N3O2 B4391317 (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4391317.png)
(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide
Overview
Description
(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide, also known as MBF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBF is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide also inhibits the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and proteins, making it a useful tool for studying their role in disease development. However, (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has some limitations, including its complex synthesis process and potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential use of (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide in vivo and to identify potential side effects. Overall, (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has significant potential for therapeutic applications and warrants further investigation.
Scientific Research Applications
(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. (2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-5-4-6-16(13-15)24-12-11-22-18-8-3-2-7-17(18)21-19(22)9-10-20-14-23/h2-8,13-14H,9-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHUBPPDCLCJIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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